2-Methyl-3-isothiazolone-d3 Hydrochloride
Overview
Description
2-Methyl-3-isothiazolone-d3 Hydrochloride, also known as 2-(Trideuteriomethyl)-1,2-thiazol-3-one hydrochloride, is a stable isotope-labeled compound. It is primarily used in forensic and toxicology reference materials. The compound has a molecular formula of C4H3D3NOS·HCl and a molecular weight of 154.63 g/mol .
Mechanism of Action
Target of Action
2-Methyl-3-isothiazolone-d3 Hydrochloride, also known as 2-(trideuteriomethyl)-1,2-thiazol-3-one hydrochloride, is primarily used as a biocide and preservative . It targets a broad spectrum of microorganisms, including bacteria, fungi, and yeasts .
Mode of Action
The compound works by interacting with the microorganisms’ cellular machinery, disrupting their normal functions and leading to their death . It’s also known to react with glutathione (GSH), a crucial antioxidant in cells .
Biochemical Pathways
Its ability to react with gsh suggests it may interfere with the redox balance within cells .
Result of Action
The primary result of the compound’s action is the death of targeted microorganisms, making it an effective biocide and preservative . It’s also known to cause contact dermatitis and allergy in humans, indicating its potential as a skin sensitizer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of organic matter, pH, and temperature. As a preservative, it’s often used in aqueous solutions, suggesting it’s stable and active in such environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-isothiazolone-d3 Hydrochloride typically involves the reaction of isopropanol with acrolein, followed by oxidation, dehydration, and cyclization steps . The detailed reaction conditions and specific reagents used in each step are crucial for achieving high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The compound is usually produced in neat form and is available in various pack sizes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-isothiazolone-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazolones .
Scientific Research Applications
2-Methyl-3-isothiazolone-d3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in studies involving microbial growth inhibition and as a biocide in various biological assays.
Medicine: Investigated for its potential use as an antimicrobial agent in medical formulations.
Industry: Utilized as a preservative in personal care products and industrial applications to control microbial growth
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: A widely used biocide with similar antimicrobial properties.
Methylchloroisothiazolinone: Often used in combination with methylisothiazolinone for enhanced antimicrobial activity.
2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative with comparable applications
Uniqueness
2-Methyl-3-isothiazolone-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in forensic and toxicology studies. The deuterium labeling allows for precise tracking and quantification in various analytical applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(trideuteriomethyl)-1,2-thiazol-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXPQSRCFCPWQQ-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337297 | |
Record name | 2-(Trideuteriomethyl)-1,2-thiazol-3-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329509-49-0 | |
Record name | 2-(Trideuteriomethyl)-1,2-thiazol-3-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1329509-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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